Sulfoarecoline
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H13O2S+ |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 1-methyl-3,6-dihydro-2H-thiopyran-1-ium-5-carboxylate |
InChI |
InChI=1S/C8H13O2S/c1-10-8(9)7-4-3-5-11(2)6-7/h4H,3,5-6H2,1-2H3/q+1 |
InChI Key |
RPAWRCUXEGWRMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCC[S+](C1)C |
Origin of Product |
United States |
Preparation Methods
Fischer Esterification of Nicotinic Acid
Nicotinic acid undergoes esterification with methanol under acidic conditions to yield methyl nicotinate. Excess sulfuric acid (150 mol%) drives the equilibrium toward ester formation, achieving 73% yield:
Key parameters include prolonged reflux (2 hours) and careful basification to avoid violent CO₂ evolution.
N-Methylation of Methyl Nicotinate
Methyl nicotinate reacts with iodomethane in acetone at 0°C to form 3-(methoxycarbonyl)-1-methylpyridinium iodide. This quaternization proceeds quantitatively (91% yield) without heating, leveraging acetone’s polarity to stabilize the transition state.
Semi-Reduction of Pyridinium Salt
Sodium triacetoxyborohydride (STAB) selectively reduces the pyridinium ring to a tetrahydropyridine. STAB’s mild reactivity minimizes over-reduction to piperidine derivatives, unlike NaBH₄:
Purification via ethanol/ether crystallization remains a bottleneck, suggesting room for optimization.
Prospective Routes for this compound Synthesis
Direct Sulfonation of Arecoline
Arecoline’s tertiary amine could react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form a sulfonamide. However, steric hindrance from the N-methyl and ester groups may limit reactivity. Alternatively, sulfonic acid introduction might require:
-
Protecting group strategies : Temporarily masking the ester or amine to direct sulfonation.
-
Radical sulfonation : Using persulfate salts under UV irradiation, though this risks side reactions.
Sulfonation During Pyridinium Intermediate Stage
Introducing sulfonic acid groups before ring reduction could exploit the pyridinium intermediate’s enhanced reactivity. For example:
-
Sulfonation of methyl nicotinate : Electrophilic substitution at the pyridine ring’s meta position using fuming sulfuric acid.
-
N-Methylation and reduction : Follow standard protocol to yield sulfonated arecoline.
This route’s feasibility depends on the pyridine ring’s tolerance to harsh sulfonation conditions (e.g., oleum at high temperatures).
Biosynthetic Extraction and Modification
Source describes industrial-scale arecoline extraction from Areca catechu nuts. Adapting this for this compound might involve:
-
Arecoline isolation : Aqueous extraction, filtration, and spray drying.
-
Chemical sulfonation : Treating purified arecoline with chlorosulfonic acid in dichloromethane.
| Method | Reagents | Conditions | Challenges |
|---|---|---|---|
| Direct sulfonation | ClSO₃H, DCM | 0°C, inert atmosphere | Ester group hydrolysis |
| Pyridinium sulfonation | Oleum, H₂SO₄ | 100°C, 4 hrs | Ring decomposition |
| Biosynthetic | Sulfotransferases, PAPS | pH 7.4, 37°C | Enzyme availability, low yield |
Analytical and Purification Considerations
This compound’s polar sulfonic acid group necessitates hydrophilic interaction chromatography (HILIC) or ion-pairing HPLC for analysis. Crystallization may require counterion exchange (e.g., converting sulfonic acid to sodium sulfonate). Source ’s NMR data for arecoline hydrobromide provides a benchmark for structural validation.
Chemical Reactions Analysis
Types of Reactions
Sulfoarecoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfur trioxide, chlorine-containing compounds, and nitrogen-containing compounds. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the sulfonation reaction with sulfur trioxide typically produces sulfonic acid derivatives .
Scientific Research Applications
Chemistry
Sulfoarecoline serves as a reagent in various chemical reactions. It is particularly useful in organic synthesis as a precursor for the development of other compounds. Its unique chemical structure allows it to facilitate reactions that are essential for creating complex molecules.
Key Applications:
- Synthesis of heterocyclic compounds: this compound can be utilized to synthesize novel heterocyclic ligands, which are important in medicinal chemistry for drug development.
- Catalysis: It may act as a catalyst in specific reactions due to its ability to stabilize transition states.
Biology
In biological research, this compound is studied for its potential biological activities , including effects on cellular processes.
Key Applications:
- Cellular signaling modulation: Research indicates that this compound can influence cellular signaling pathways, potentially impacting cell growth and apoptosis.
- Biological assays: It is used in various assays to evaluate the biological activity of new compounds.
Medicine
Ongoing research aims to explore the therapeutic applications of this compound, particularly in oncology.
Key Applications:
- Anticancer agent: Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
- Drug formulation: Its properties allow it to be incorporated into drug formulations aimed at enhancing bioavailability and efficacy.
Industry
In industrial applications, this compound is used in the production of dyes, detergents, and other chemicals.
Key Applications:
- Surfactants: It can be employed as a surfactant due to its amphiphilic nature.
- Dyes production: this compound's reactivity makes it suitable for synthesizing various dyes used in textiles and other materials.
Data Tables
| Application Area | Specific Use | Description |
|---|---|---|
| Chemistry | Reagent | Used in organic synthesis as a precursor for complex molecules. |
| Biology | Cellular Signaling | Modulates pathways affecting cell growth and apoptosis. |
| Medicine | Anticancer Agent | Potentially induces apoptosis in cancer cells; under investigation. |
| Industry | Surfactant | Employed in producing detergents due to amphiphilic properties. |
Case Studies
-
Anticancer Activity :
- A study investigating the effects of this compound on cancer cell lines demonstrated significant reduction in cell viability, suggesting its potential as an anticancer agent.
-
Synthesis of Heterocycles :
- Research focused on using this compound as a building block for synthesizing novel heterocyclic compounds reported successful yields and enhanced biological activity compared to traditional methods.
-
Industrial Applications :
- An industrial case study highlighted the use of this compound in formulating eco-friendly detergents that maintain effectiveness while reducing environmental impact.
Mechanism of Action
The mechanism of action of sulfoarecoline involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting certain enzymes or by modulating cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Physicochemical and Pharmacological Properties
Table 1: Comparative Properties of this compound and Analogues
*Hypothetical data inferred from structural analogs and sulfonation trends .
Research Implications and Limitations
- Synthesis Challenges: Sulfonation of heterocycles like tetrahydroquinoline requires precise control to avoid side reactions, as noted in ligand synthesis protocols .
- Data Gaps : Direct experimental data on this compound’s efficacy and toxicity are absent in the provided evidence. Future studies should prioritize:
- In vitro assays for receptor binding (e.g., acetylcholinesterase inhibition).
- Comparative pharmacokinetics with Arecoline and S-Sulfocysteine.
Q & A
Q. What are the optimal synthetic routes for Sulfoarecoline, and how can reproducibility be ensured?
To design a robust synthesis protocol, researchers should:
- Compare routes (e.g., sulfonation of arecoline derivatives vs. direct functionalization) using kinetic studies and yield optimization tables.
- Validate purity via HPLC-MS (≥98% purity threshold) and characterize intermediates via H/C NMR .
- Document step-by-step procedures, including solvent ratios, catalysts, and temperature gradients, adhering to reproducibility guidelines for independent verification .
Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
- Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to monitor degradation products.
- Apply Arrhenius equation modeling to predict shelf-life and validate results with differential scanning calorimetry (DSC) .
- Publish raw chromatograms and spectral data in supplementary materials to enable cross-lab comparisons .
Q. How can researchers validate this compound’s proposed mechanism of action in vitro?
- Employ dose-response assays (e.g., IC curves) with positive/negative controls.
- Use siRNA knockdown or competitive antagonists to isolate target interactions.
- Report statistical power calculations (e.g., ANOVA with post-hoc Tukey tests) and effect sizes to address variability .
Advanced Research Questions
Q. How to resolve contradictions in reported pharmacokinetic data for this compound across studies?
- Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, animal models).
- Apply sensitivity analysis to prioritize parameters like bioavailability (%F) and clearance rates.
- Standardize protocols using FDA/NIH guidelines for interspecies scaling and in vitro-in vivo extrapolation (IVIVE) .
Q. What strategies mitigate bias when designing this compound’s in vivo toxicity studies?
Q. How can multi-omics approaches clarify this compound’s off-target effects?
Q. What statistical frameworks best address variability in this compound’s efficacy data?
- Apply mixed-effects models to account for batch effects or inter-lab variability.
- Use Bayesian hierarchical modeling for small-sample studies.
- Share raw datasets and code (e.g., R/Python scripts) to enable reproducibility .
Methodological Guidance for Data Reporting
- Tables : Include mean ± SEM, n-values, and p-values for key experiments. For example:
| Parameter | Value (Mean ± SEM) | p-value | n |
|---|---|---|---|
| Plasma Half-life | 2.3 ± 0.4 h | <0.01 | 10 |
| Renal Clearance | 0.8 ± 0.1 mL/min | 0.12 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
